molecular formula C10H10ClNO4 B1609590 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide CAS No. 832674-69-8

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide

Cat. No.: B1609590
CAS No.: 832674-69-8
M. Wt: 243.64 g/mol
InChI Key: KNWGWROBBUMATG-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H10ClNO4 It is characterized by the presence of a chloro group, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-4-formyl-6-methoxyphenol.

    Formation of Phenoxyacetamide: The phenol derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetyl chloride.

    Amidation: The acetyl chloride derivative is subsequently reacted with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(2-carboxy-4-formyl-6-methoxyphenoxy)acetamide.

    Reduction: 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)acetamide.

    Substitution: 2-(2-substituted-4-formyl-6-methoxyphenoxy)acetamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-4-formylphenoxy)acetamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    2-(2-Chloro-6-methoxyphenoxy)acetamide: Lacks the formyl group, which may reduce its ability to form covalent bonds with biological targets.

    2-(4-Formyl-6-methoxyphenoxy)acetamide: Lacks the chloro group, which may alter its electrophilic properties.

Uniqueness

2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide is unique due to the presence of all three functional groups (chloro, formyl, and methoxy) on the phenoxy ring. This combination of functional groups provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWGWROBBUMATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427528
Record name 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-69-8
Record name 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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